molecular formula C20H22ClNO2 B12317937 (-)-Mdo-npa

(-)-Mdo-npa

Cat. No.: B12317937
M. Wt: 343.8 g/mol
InChI Key: QRTFNNCNSYALRJ-UHFFFAOYSA-N
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Description

(-)-Mdo-npa is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Mdo-npa typically involves several steps, starting from readily available precursors. The process often includes stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes may involve:

    Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired enantiomer.

    Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: Techniques such as recrystallization or chromatography to isolate the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Automated purification systems: To ensure consistent quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

(-)-Mdo-npa can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: With reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, depending on the desired product.

    Reduction: Often carried out under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Conditions vary widely but may include solvents like dichloromethane or ethanol.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Often produces alcohols or amines.

    Substitution: Can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(-)-Mdo-npa has a broad range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-Mdo-npa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Key pathways may include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with receptor sites to alter cellular signaling pathways.

Comparison with Similar Compounds

(-)-Mdo-npa can be compared with other chiral compounds to highlight its unique properties. Similar compounds may include:

    (-)-Mdo-npb: Another chiral compound with a similar structure but different functional groups.

    (-)-Mdo-npc: Known for its distinct pharmacological profile and applications.

Properties

IUPAC Name

13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFNNCNSYALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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